molecular formula C14H12BrClF3N3O3S B2919312 5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzene-1-sulfonohydrazide CAS No. 2059278-13-4

5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzene-1-sulfonohydrazide

Cat. No.: B2919312
CAS No.: 2059278-13-4
M. Wt: 474.68
InChI Key: UWUHCRFNBLMAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N’-methylbenzene-1-sulfonohydrazide is a complex organic compound known for its unique chemical structure and properties This compound features a combination of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, along with a methoxy and methylbenzene sulfonohydrazide moiety

Preparation Methods

The synthesis of 5-bromo-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N’-methylbenzene-1-sulfonohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the pyridine ring:

    Sulfonation and hydrazide formation: The attachment of the sulfonohydrazide group to the benzene ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

5-bromo-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N’-methylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N’-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The trifluoromethyl and halogen groups enhance its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The sulfonohydrazide moiety may also play a role in its biological activity by interacting with cellular components and disrupting normal cellular functions .

Properties

IUPAC Name

5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClF3N3O3S/c1-22(13-10(16)5-8(7-20-13)14(17,18)19)21-26(23,24)12-6-9(15)3-4-11(12)25-2/h3-7,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUHCRFNBLMAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.